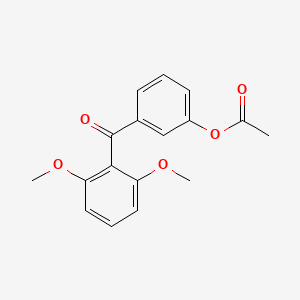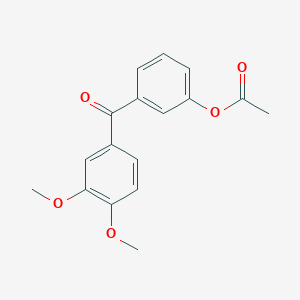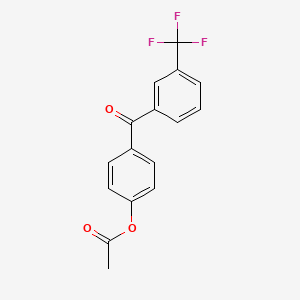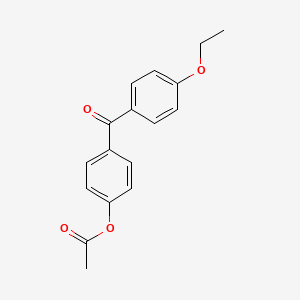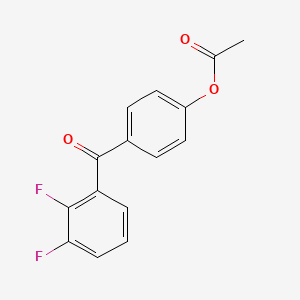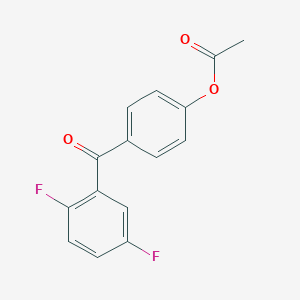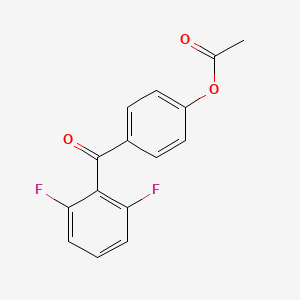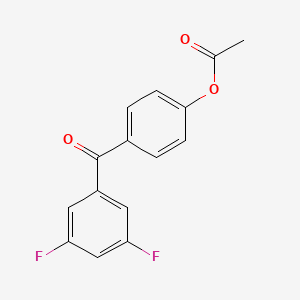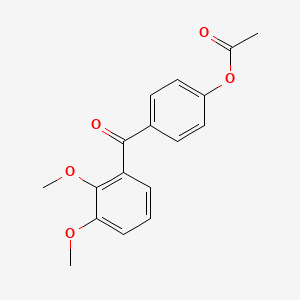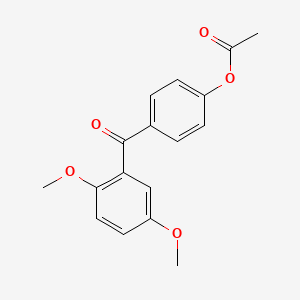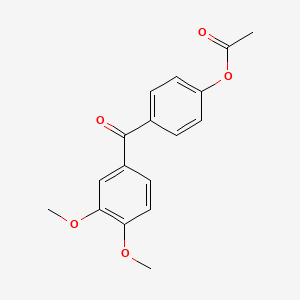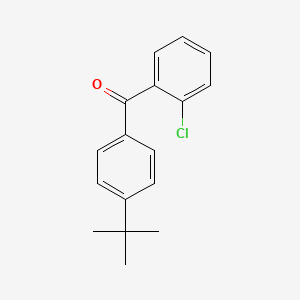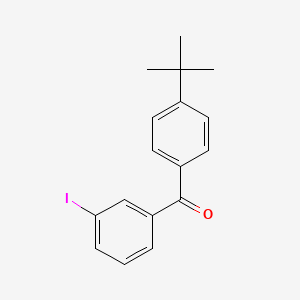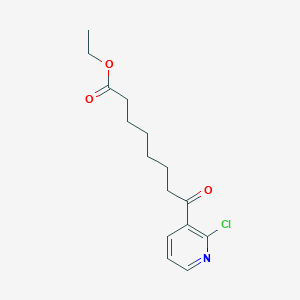
Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate is a complex organic compound. It likely contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .
Synthesis Analysis
The synthesis of such compounds often involves reactions like nucleophilic substitution or addition-elimination reactions . The exact synthesis pathway would depend on the specific structure and functional groups present in the compound.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and functional groups. Pyridine derivatives are known to undergo reactions like electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling .Aplicaciones Científicas De Investigación
1. Technological and Scientific Prospection in Pharmaceutical and Nutraceutical Industries
Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate has garnered interest in the pharmaceutical and nutraceutical industries due to its anti-inflammatory, antioxidant, and neuroprotective activities. Technological and scientific prospection has highlighted its potential, though it remains relatively unexplored in these industries. Patents involving this compound focus on therapeutic applications, including treatment of mycobacterial infections, cosmetic uses, and neuroprotective activity. The systematic review of literature indicates antioxidant, neuroprotective, anti-inflammatory, antimutagenic, antiapoptotic, antimutagenic, and antiproliferative activities (Cunha et al., 2019).
2. Neuroprotective Potential in Central Nervous System Disorders
Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate has shown promising neuroprotective potential for central nervous system disorders. As an FDA-approved biocompatible block copolymer, its applications in the pharmaceutical sector, particularly for stabilizing and emulsifying in cosmetics and pharmaceuticals, are well-established. This compound is being investigated for its potential in improving conditions like neurodegeneration due to its protective effects against traumatic brain injury, neurotoxicity, Parkinson’s disease, Amyotrophic lateral sclerosis (ALS), and ischemic/reperfusion injury from stroke (Chen et al., 2021).
3. In Vivo Nucleic Acid Delivery
Poly(ethylenimine) (PEI) derivatives of Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate have been recognized as favorable candidates for in vivo nucleic acid (NA) delivery due to their effectiveness and low cost. Although numerous derivatives and formulations have been explored, comprehensive reviews of the current status and unmet needs of related research are limited. It’s evident that this compound plays a significant role in stem cell- and RNA-based therapies, underscoring its potential in clinical applications (Lai, 2011).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 8-(2-chloropyridin-3-yl)-8-oxooctanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-2-20-14(19)10-6-4-3-5-9-13(18)12-8-7-11-17-15(12)16/h7-8,11H,2-6,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBJHCFVJRMCFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=C(N=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641798 |
Source


|
| Record name | Ethyl 8-(2-chloropyridin-3-yl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate | |
CAS RN |
890100-61-5 |
Source


|
| Record name | Ethyl 8-(2-chloropyridin-3-yl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

